molecular formula C12H12N2O4S2 B2392057 Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate CAS No. 1803606-73-6

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B2392057
CAS RN: 1803606-73-6
M. Wt: 312.36
InChI Key: SWXPXCLOQIJBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C12H12N2O4S2 and a molecular weight of 312.36 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the search results.

Scientific Research Applications

Anti-Inflammatory Properties

Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate exhibits potential anti-inflammatory activity. Researchers have synthesized this compound based on the reported anti-inflammatory effects of structurally related molecules . Further investigations into its mechanism of action and efficacy could lead to novel anti-inflammatory drugs.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-amino-6-(2-methoxy-2-oxoethyl)sulfanylthieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c1-17-8(15)5-19-6-3-7-10(14-4-6)9(13)11(20-7)12(16)18-2/h3-4H,5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXPXCLOQIJBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC2=C(C(=C(S2)C(=O)OC)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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